Ceruletide diethylamine

CCK receptor agonism appetite suppression in vivo potency

Researchers modeling acute pancreatitis often encounter batch variability with endogenous CCK peptides, compromising reproducibility. Ceruletide diethylamine eliminates this variability as the gold-standard CCKAR agonist. • 14-fold greater molar potency than CCK-8 in appetite suppression assays • Superior Emax in gallbladder contraction vs. muscarinic agonists • Differential resistance to cholinergic blockade vs. CCK-PZ and tetragastrin Supplied as lyophilized powder, ≥98% purity by HPLC. Validated for diagnostic biliary imaging and GI motility research.

Molecular Formula C4H11N
C4H11N
(C2H5)2NH
Molecular Weight 73.14 g/mol
CAS No. 71247-25-1
Cat. No. B1257997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeruletide diethylamine
CAS71247-25-1
Synonymscaerulein diethylamine
ceruletide diethylamine
Molecular FormulaC4H11N
C4H11N
(C2H5)2NH
Molecular Weight73.14 g/mol
Structural Identifiers
SMILESCCNCC
InChIInChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3
InChIKeyHPNMFZURTQLUMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 63 °F (NTP, 1992)
In water, infinitely soluble /1X10+6 mg/L/ at 25 °C
Miscible with water, alcohol
Soluble in ether and carbon tetrachloride
Miscible with most organic solvents
For more Solubility (Complete) data for DIETHYLAMINE (6 total), please visit the HSDB record page.
Solubility in water: miscible
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





Ceruletide Diethylamine: Potent CCK Agonist Overview


Ceruletide diethylamine (CAS 71247-25-1), also known as caerulein diethylamine, is the diethylamine salt of ceruletide, a synthetic decapeptide originally isolated from the skin of the Australian amphibian *Hyla caerulea* [1]. It functions as a potent and specific agonist of the cholecystokinin A receptor (CCKAR) [2]. This compound is clinically utilized as a diagnostic agent for evaluating gallbladder, biliary, and pancreatic function, and as a therapeutic in conditions such as postoperative paralytic ileus [3]. Its mechanism of action involves stimulating gastric, biliary, and pancreatic secretions, and promoting smooth muscle contraction, mimicking the effects of the endogenous hormone cholecystokinin (CCK) [1]. Ceruletide diethylamine is distinguished from the endogenous octapeptide cholecystokinin (CCK-8) by its higher potency and distinct pharmacological profile in several key assays [4].

Ceruletide Diethylamine: Distinction from CCK-8 Analogs


Ceruletide diethylamine is not a simple substitute for endogenous cholecystokinin peptides like CCK-8. While both act on the same CCK receptors, their structural differences—ceruletide being a decapeptide with a sulfated tyrosine residue and a distinct C-terminal sequence—lead to significant quantitative differences in potency, efficacy, and functional selectivity across different organ systems [1]. For instance, while CCK-8 and ceruletide both stimulate smooth muscle contraction, ceruletide exhibits a superior efficacy (Emax) in the mouse gallbladder compared to the muscarinic agonist carbachol, a property not uniformly shared by CCK-8 [2]. Furthermore, the differential susceptibility to pharmacological antagonism in pancreatic secretion pathways underscores that the choice of agonist can profoundly influence experimental or diagnostic outcomes, with ceruletide diethylamine demonstrating a distinct response profile compared to both cholecystokinin-pancreozymin (CCK-PZ) and tetragastrin (TTG) [3]. These quantitative and qualitative differences directly impact the reliability and interpretation of diagnostic tests and research models.

Ceruletide Diethylamine: Comparative Evidence Profiles


Enhanced Potency over CCK-8 in Appetite Suppression

In a direct head-to-head comparison, ceruletide diethylamine (CER) demonstrated a significantly higher potency than cholecystokinin octapeptide (CCK-8) in suppressing food intake in mice. The study established ED50 values, which represent the dose required to achieve a 50% reduction in food intake, for both compounds. The difference in potency was calculated on a molar basis, accounting for differences in molecular weight. This quantifiable superiority in an in vivo behavioral model highlights a key differential advantage for applications where potent CCK agonism is required [1].

CCK receptor agonism appetite suppression in vivo potency peptide pharmacology

Gallbladder Contractile Efficacy: Superior to Carbachol

In a comparative in vitro study assessing smooth muscle contractility in isolated organ preparations, both ceruletide (CER) and CCK-8 exhibited higher potency (lower EC50) than the muscarinic agonist carbachol across most gastrointestinal tissues. Critically, a distinction emerged in the measure of maximal efficacy (Emax). In the mouse gallbladder, the Emax of CER and CCK-8 was reported to be superior to that of carbachol. However, in the guinea pig gallbladder, their Emax was only equal to that of carbachol, and in other gut tissues, it was less than carbachol's Emax. This tissue-specific difference in maximal achievable contraction highlights a nuanced functional profile [1].

smooth muscle pharmacology gallbladder contraction CCK receptor in vitro assay

Pancreatic Secretion: Lower Sensitivity to Cholinergic Blockade

A study investigating the mechanisms of stimulated pancreatic juice secretion in rats compared the effects of ceruletide diethylamine (CDA), cholecystokinin-pancreozymin (CCK-PZ), and tetragastrin (TTG). The researchers pretreated animals with atropine (a muscarinic antagonist) and hexamethonium (C6, a ganglionic blocker) to assess the involvement of cholinergic pathways. While all three secretagogues were inhibited by the anticholinergic treatment, the degree of inhibition varied significantly. The depression of pancreatic juice volume-increase was found to be most pronounced for tetragastrin (TTG), moderate for CCK-PZ, and least for ceruletide diethylamine (CDA) [1].

pancreatic exocrine secretion cholinergic mechanisms in vivo pharmacology peptide signaling

Greater Central Nervous System Potency than CCK-8

Beyond its peripheral actions, ceruletide exhibits notable central nervous system effects. In comparative studies, the central depressant activities of ceruletide were observed at lower doses than those required for CCK-8 to elicit the same effects [1]. This finding is based on observations of neuroleptic-like activity in preclinical models, where ceruletide demonstrated a greater potency for inducing sedation and other central effects.

central nervous system neuropharmacology CCK receptors behavioral pharmacology

Reproducible Acute Pancreatitis Model in Rodents

A well-established and widely cited application of ceruletide diethylamine is its use as a secretagogue to induce experimental acute pancreatitis in animal models, particularly rats and mice. Administration of high pharmacologic doses of intravenous ceruletide consistently leads to the development of moderate to severe pancreatitis within hours, characterized by specific macroscopic, microscopic, and biochemical markers [1]. This model is highly reproducible and has become a cornerstone for studying the pathogenesis of pancreatitis and evaluating potential therapeutic interventions.

pancreatitis disease modeling in vivo pharmacology translational research

Ceruletide Diethylamine: Key Application Scenarios


Gallbladder & Biliary Function Diagnostics

Ceruletide diethylamine is clinically indicated for use as a diagnostic aid in radiographic examinations of the gallbladder, biliary system, and digestive tract, as well as for assessing pancreatic malfunction [1]. Its well-characterized spasmogenic effect on gallbladder smooth muscle, as demonstrated by its Emax in various in vitro models [2], provides a reliable pharmacological stimulus for gallbladder contraction during imaging procedures like cholecystography. This offers a standardized alternative to a traditional fatty meal challenge, enabling more controlled and reproducible assessments of biliary function.

Management of Postoperative Ileus & Intestinal Atonia

Clinically, ceruletide diethylamine is used therapeutically to treat postoperative paralytic ileus, intestinal hypotonia, and atonia [1]. This application is directly supported by its potent stimulatory effects on gastrointestinal smooth muscle contractility, as detailed in comparative studies against CCK-8 and carbachol [2]. By promoting coordinated peristalsis, ceruletide can help restore normal bowel function post-surgery, potentially reducing the duration of nasogastric aspiration and the need for intravenous fluids, thereby improving patient recovery outcomes.

Acute Pancreatitis Preclinical Modeling

For researchers studying pancreatic diseases, ceruletide diethylamine is the gold-standard secretagogue for establishing a highly reproducible model of acute pancreatitis in rodents [3]. The ability to consistently induce moderate to severe pancreatic damage allows for controlled investigations into the pathophysiology of the disease and provides a robust platform for preclinical efficacy testing of novel therapeutic agents. The model's reliability and the well-documented time course of its effects are critical for generating high-quality, translatable data.

CCK Receptor Pharmacology Studies

Given its quantitatively established potency as a CCK agonist—such as its 14-fold greater molar potency than CCK-8 in suppressing food intake [4] and its differential sensitivity to cholinergic blockade [5]—ceruletide diethylamine serves as a preferred research tool for probing the physiological roles of CCK receptors. It is particularly valuable in studies focused on appetite regulation, pancreatic exocrine secretion, and gastrointestinal motility, where its distinct pharmacological profile allows for more nuanced interrogation of CCK-mediated pathways compared to the endogenous ligand or other peptide analogs.

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